DBCO-C-PEG1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

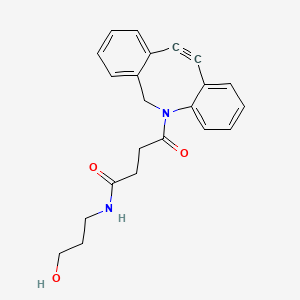

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPIBDQFMSUYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DBCO-C-PEG1 in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of Dibenzocyclooctyne (DBCO) reagents in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the role of the DBCO-C-PEG1 linker. It details the reaction kinetics, experimental protocols, and the impact of linkers on the efficiency of this premier bioorthogonal reaction.

Core Principles of SPAAC with DBCO Reagents

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for in vivo applications.[2][3] The reaction's driving force is the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring.[][5]

The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][6] The reaction is highly specific; the DBCO and azide groups react exclusively with each other, even in the presence of other functional groups like amines, thiols, or carboxylic acids found on biomolecules.[7][8]

The Role of the DBCO Moiety

Dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes used in SPAAC.[9] Its high reactivity is attributed to significant ring strain and electronic factors.[10] The fusion of two benzene rings to the cyclooctyne core further activates the alkyne for cycloaddition. This high intrinsic reactivity allows for rapid kinetics even at low reactant concentrations, which is crucial for biological applications.[2]

The Influence of the C-PEG1 Linker

While the DBCO group provides the reactivity, the linker connecting it to the molecule of interest plays a critical role in the overall performance of the bioconjugation. The "C-PEG1" in this compound refers to a linker arm, typically a single polyethylene glycol (PEG) unit.

Key advantages of incorporating a PEG linker include:

-

Enhanced Solubility: The DBCO moiety is inherently hydrophobic. A hydrophilic PEG linker significantly improves the water solubility of the reagent, which is essential for reactions in aqueous biological buffers.[3][11]

-

Reduced Steric Hindrance: The PEG spacer extends the DBCO group away from the surface of the biomolecule (e.g., an antibody).[11][12] This increased distance minimizes steric hindrance, allowing the azide-containing molecule to access the DBCO group more easily. This can lead to a significant increase in reaction rates, with studies showing an average enhancement of 31 ± 16%.[12][13][14]

-

Mitigated Aggregation: The hydrophilic nature of the PEG linker helps prevent the aggregation of labeled biomolecules, which can be a problem with hydrophobic reagents.[11] This is critical for maintaining the function and stability of proteins and other macromolecules.[11]

The specific "C" designation often refers to a carbon-based chain, such as a caproic acid linker, which provides additional spacing and a functional handle for attachment.

Quantitative Data: Reaction Kinetics

The efficiency of SPAAC is best evaluated by its second-order rate constant (k). DBCO derivatives are known for their fast reaction kinetics compared to other cyclooctynes.

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |

| DBCO Derivatives | ~0.1 - 2.0 [12] | High reactivity, preferred for speed-critical applications.[10] |

| DIBO | ~0.3 - 0.7[10] | Robust reactivity. |

| BCN | ~0.06 - 0.1[10] | Slower, but smaller and less lipophilic.[10] |

Table 1: Comparison of second-order rate constants for common cyclooctynes reacting with benzyl azide. Note: Rates can vary based on solvent, temperature, and specific reactant structures.

The reaction rate is also influenced by buffer conditions and pH. Generally, higher pH values tend to increase SPAAC reaction rates.[12][14] For instance, reactions in HEPES buffer at pH 7 have shown higher rate constants than in PBS at the same pH.[14]

| Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) for Sulfo DBCO-amine |

| PBS (pH 7) | 0.32–0.85[14] |

| HEPES (pH 7) | 0.55–1.22[14] |

Table 2: Effect of buffer on SPAAC reaction rates.

Experimental Protocols

Below are generalized protocols for the use of DBCO reagents in bioconjugation.

This workflow outlines the conjugation of a DBCO-functionalized molecule to an azide-modified biomolecule.

-

Reagent Preparation:

-

Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).[15]

-

Dissolve the azide-containing biomolecule in an azide-free aqueous buffer (e.g., PBS, HEPES at pH 7-9).[8][12] Crucially, buffers must not contain sodium azide (NaN₃), as it will compete with the target azide and quench the DBCO reagent. [12][16]

-

-

Conjugation Reaction:

-

Purification (Optional):

-

Validation:

-

Confirm the formation of the conjugate using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.[7]

-

The consumption of the DBCO reagent can be monitored by tracking the decrease in its characteristic UV absorbance at approximately 309-310 nm.[7][12]

-

Spectrophotometer Setup:

-

Data Acquisition:

-

Prepare the reaction mixture as described in Protocol 1, ensuring the initial DBCO concentration provides an absorbance within the linear range of the instrument.[12]

-

Initiate the reaction by adding the final reactant to the cuvette.

-

Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance stabilizes.[12]

-

-

Data Analysis:

-

Plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time.

-

For a pseudo-first-order reaction (where one reactant is in large excess), the plot will be linear. The negative of the slope yields the pseudo-first-order rate constant (k').[10][12]

-

Calculate the second-order rate constant (k) by dividing k' by the concentration of the reactant in excess.[10]

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

The Cornerstone of Targeted Protein Degradation: A Technical Guide to DBCO-C-PEG1 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This in-depth technical guide focuses on the DBCO-C-PEG1 linker, a component increasingly utilized in the rational design of potent and versatile protein degraders.

Core Concepts: The Role of the this compound Linker

The this compound linker combines three key features that make it a valuable tool in PROTAC development:

-

Dibenzocyclooctyne (DBCO): This moiety is a cornerstone of copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the linker to an azide-functionalized molecule under mild, biocompatible conditions, simplifying the synthesis of complex PROTACs.

-

Single Propylene Glycol Unit (C-PEG1): The short, hydrophilic polyethylene glycol (PEG) chain, consisting of a single propylene glycol unit, is critical for modulating the physicochemical properties of the PROTAC. It enhances aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1] The flexibility of the PEG unit can also facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Furthermore, the length of the linker is a critical determinant of PROTAC efficacy. While longer linkers can be effective, a single PEG unit has been shown to yield highly potent degraders in certain systems.[3]

-

Functional Handle: The this compound linker is typically functionalized with a reactive group, such as an amine or a carboxylic acid, enabling its covalent attachment to either the POI ligand or the E3 ligase ligand through standard coupling chemistries like amide bond formation.

Quantitative Analysis of a PROTAC with a Single PEG Linker

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation data for a published PROTAC, Arg-PEG1-Dasa, which utilizes a single PEG linker to target the oncogenic BCR-ABL protein in chronic myeloid leukemia (CML).[2][3]

| PROTAC Name | Target Protein | E3 Ligase Ligand Type | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |

| Arg-PEG1-Dasa | BCR-ABL | N-end rule ligand | K562 | 0.85 | 98.8 | 48 | [2] |

Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[4][5] PROTACs can be designed to specifically target and degrade this oncoprotein. The following diagram illustrates the BCR-ABL signaling pathway and the intervention by a PROTAC.

References

- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The recent advance of PROTACs targeting BCR-ABL for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DBCO-C-PEG1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for DBCO-C-PEG1, a heterobifunctional linker critical in the field of bioconjugation and drug development. DBCO (Dibenzocyclooctyne) enables copper-free click chemistry, a bioorthogonal reaction that allows for the precise and efficient labeling of biomolecules under physiological conditions. The single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, while the terminal functional group ("C," typically a carboxylic acid or an amine) allows for covalent attachment to a molecule of interest.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the dibenzocyclooctyne core, followed by the attachment of the functionalized PEG linker. This guide will focus on the synthesis of DBCO-PEG1-acid and DBCO-PEG1-amine as representative examples of this compound.

Synthesis of the DBCO Core

A common route to the dibenzocyclooctyne core involves a Sonogashira cross-coupling reaction followed by a reductive amination and subsequent cyclization.

Synthesis of DBCO-PEG1-acid

The synthesis of DBCO-PEG1-acid involves the reaction of a DBCO-amine precursor with a short PEG linker bearing a protected carboxylic acid, followed by deprotection.

Experimental Protocol: Synthesis of DBCO-PEG1-acid

-

Activation of the PEG linker: To a solution of mono-Boc-protected amino-PEG1-acid (1 equivalent) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

-

Coupling Reaction: In a separate flask, dissolve DBCO-amine (1 equivalent) in anhydrous DCM. To this solution, add the activated NHS ester of the PEG linker. Stir the reaction at room temperature overnight.

-

Work-up and Deprotection: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The solvent is then removed under reduced pressure. The resulting residue, containing the Boc-protected DBCO-PEG1-acid, is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred for 2 hours at room temperature to remove the Boc protecting group.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Synthesis of DBCO-PEG1-amine

The synthesis of DBCO-PEG1-amine can be achieved by reacting a DBCO-acid precursor with a mono-protected PEG diamine, followed by deprotection.

Experimental Protocol: Synthesis of DBCO-PEG1-amine

-

Activation of DBCO-acid: Dissolve DBCO-acid (1 equivalent) in anhydrous dimethylformamide (DMF). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling Reaction: To the activated DBCO-acid solution, add a solution of mono-Boc-amino-PEG1-amine (1 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.

-

Work-up and Deprotection: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is dissolved in a solution of TFA in DCM (1:1 v/v) and stirred for 2 hours at room temperature to remove the Boc protecting group.

-

Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification is a critical step to ensure the high purity of the this compound linker, which is essential for subsequent bioconjugation reactions. The choice of purification method depends on the properties of the specific this compound derivative.

Purification Methods

-

Silica Gel Column Chromatography: This technique is effective for purifying neutral or moderately polar compounds like DBCO-PEG1-acid. The choice of eluent is crucial for achieving good separation. For acid-sensitive compounds, the silica gel can be neutralized with a base like triethylamine prior to use.[1]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of more polar compounds like DBCO-PEG1-amine. A C18 column is commonly used with a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.[2]

Table 1: Summary of Purification Methods for this compound Derivatives

| Compound | Purification Method | Stationary Phase | Mobile Phase/Eluent |

| DBCO-PEG1-acid | Silica Gel Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane |

| DBCO-PEG1-amine | Preparative RP-HPLC | C18 Silica Gel | Gradient of Acetonitrile in Water with 0.1% TFA |

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The characteristic peaks of the DBCO moiety and the PEG linker should be present in the spectra.[3][4][5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.[6]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product, which is typically expected to be >95%.

Table 2: Key Characterization Data for this compound Derivatives

| Characterization Technique | DBCO-PEG1-acid | DBCO-PEG1-amine |

| 1H NMR | Characteristic aromatic protons of DBCO (7.2-7.6 ppm), PEG methylene protons (~3.6 ppm), and protons adjacent to the carboxylic acid. | Characteristic aromatic protons of DBCO (7.2-7.6 ppm), PEG methylene protons (~3.6 ppm), and protons adjacent to the amine group. |

| 13C NMR | Resonances corresponding to the acetylenic carbons of DBCO (~110 ppm), aromatic carbons, PEG backbone carbons (~70 ppm), and the carbonyl carbon of the acid. | Resonances corresponding to the acetylenic carbons of DBCO (~110 ppm), aromatic carbons, and PEG backbone carbons (~70 ppm). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C24H24N2O5.[7] | Molecular ion peak corresponding to the calculated mass of C23H25N3O3.[8] |

| Purity (HPLC) | >95% | >95% |

Visualizing the Synthesis Workflow

The following diagrams illustrate the general synthetic pathways for DBCO-PEG1-acid and DBCO-PEG1-amine.

Caption: Synthetic workflow for DBCO-PEG1-acid.

Caption: Synthetic workflow for DBCO-PEG1-amine.

References

- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry of short peptides reveals common features of metazoan peptidergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]

- 8. DBCO-PEG1-amine, 2364591-79-5 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to the Characterization of DBCO-C-PEG1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for the characterization of DBCO-C-PEG1, a critical bifunctional linker used in bioconjugation and drug delivery applications. Detailed methodologies, data interpretation, and key physicochemical properties are presented to ensure the quality and consistency of this reagent in research and development settings.

Physicochemical Properties

This compound, a molecule combining a dibenzocyclooctyne (DBCO) group with a single ethylene glycol unit, is a valuable tool for copper-free click chemistry. The DBCO moiety allows for highly efficient and specific conjugation to azide-containing molecules, while the PEG spacer enhances solubility and reduces steric hindrance. Two common variants are this compound-acid and this compound-amine, which allow for further conjugation strategies.

A summary of the key physicochemical properties of these variants is provided in the table below.

| Property | This compound-acid | This compound-amine |

| Molecular Formula | C₂₄H₂₄N₂O₅[1][2][3] | C₂₃H₂₅N₃O₃[4][5] |

| Molecular Weight | 420.46 g/mol [2][3] | 391.46 g/mol [4] |

| CAS Number | 2228857-38-1[1] | 2364591-79-5[4][6][7] |

| Purity (typical) | ≥95% | ≥98%[7] |

| Solubility | Soluble in DMSO, DCM, DMF[1] | Soluble in Water, DMSO, DCM, DMF[7] |

| Storage Conditions | -20°C for long-term storage[1][8] | -20°C for long-term storage[7] |

Core Characterization Techniques

A suite of analytical methods is employed to confirm the identity, purity, and functionality of this compound. These techniques are crucial for quality control and for ensuring the success of subsequent bioconjugation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for verifying the chemical structure of this compound. The spectrum provides information on the different types of protons and their chemical environment.

Expected ¹H NMR Peak Assignments for DBCO-PEG Derivatives:

| Chemical Shift (δ, ppm) | Assignment | Description |

| 7.27 - 7.51 | Aromatic Protons | Protons on the dibenzocyclooctyne ring system.[9] |

| 3.63 | PEG Protons | Methylene protons of the polyethylene glycol spacer.[9] |

| 2.91 - 3.18 | Octyne Ring Protons | Methylene protons on the cyclooctyne ring.[9] |

| 2.3 - 2.6 | Methylene Protons adjacent to functional groups | Protons on the carbon atoms adjacent to the acid or amine group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: Use a standard NMR spectrometer (e.g., 300 MHz or higher).[10]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the peaks. Compare the chemical shifts and integration values with the expected structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, providing strong evidence of its identity. Electrospray ionization (ESI) is a common technique for analyzing these types of molecules.

Expected Mass Spectrometry Data:

| Compound | Ionization Mode | Expected m/z |

| This compound-acid | ESI-MS (+) | [M+H]⁺ ≈ 421.17, [M+Na]⁺ ≈ 443.15 |

| This compound-amine | ESI-MS (+) | [M+H]⁺ ≈ 392.19, [M+Na]⁺ ≈ 414.18 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

-

Instrument: Use an ESI-MS instrument.

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated molecular weight. Fragmentation patterns, if generated using tandem MS (MS/MS), can provide further structural confirmation. The fragmentation of PEG chains typically involves the loss of C₂H₄O monomer units.[11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed to separate the main compound from any impurities.

Experimental Protocol: Reverse-Phase HPLC

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Gradient: A typical gradient could be 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and/or 309 nm (the characteristic absorbance of the DBCO group).[14]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Data Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the relative area of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands confirms the key structural components.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | -OH (in acid) / -NH (in amine) | Stretching |

| 2850-3000 | C-H (aliphatic) | Stretching |

| ~2200 | C≡C (alkyne) | Stretching (often weak) |

| ~1700 | C=O (carboxylic acid) | Stretching |

| 1600-1650 | C=C (aromatic) | Stretching |

| ~1100 | C-O-C (ether) | Stretching |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Instrument: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and effective method for quantifying the DBCO concentration, often used to determine the degree of labeling in bioconjugation reactions. The DBCO group has a characteristic absorbance maximum at approximately 309 nm.

Molar Extinction Coefficient of DBCO:

The molar extinction coefficient (ε) of the DBCO group is approximately 12,000 M⁻¹cm⁻¹ at around 309 nm.[15]

Experimental Protocol: UV-Vis Spectroscopy for Quantification

-

Instrument: A standard UV-Vis spectrophotometer.

-

Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution of known concentration.

-

Data Acquisition: Measure the absorbance of the solution at the λmax of the DBCO group (~309 nm).

-

Calculation: Use the Beer-Lambert law (A = εbc) to verify the concentration or to determine the concentration of an unknown sample.

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This compound is frequently used in the construction of ADCs via copper-free click chemistry. The following workflow outlines the general steps involved.

This workflow illustrates the modification of an antibody with an azide group and a drug payload with a DBCO group, followed by their conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The final ADC is then purified and characterized.

Logical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of this compound. The following diagram outlines a logical workflow.

This diagram illustrates a step-by-step process, starting with the sample and branching into parallel analytical pathways for structural identification, purity assessment, and functional group confirmation, ultimately leading to a comprehensive characterization report.

References

- 1. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO-PEG1-acid | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-PEG1-amine | CAS: 2364591-79-5 | AxisPharm [axispharm.com]

- 6. DBCO-PEG1-amine | 2364591-79-5 [chemicalbook.com]

- 7. DBCO-PEG1-amine, 2364591-79-5 | BroadPharm [broadpharm.com]

- 8. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]

- 14. broadpharm.com [broadpharm.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Solubility and Stability of DBCO-C-PEG1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of DBCO-C-PEG1, a foundational building block in bioconjugation and drug delivery. Understanding these core characteristics is paramount for the successful design and execution of experiments, ensuring the reliability and reproducibility of results in applications ranging from the development of antibody-drug conjugates (ADCs) to targeted drug delivery systems.

Introduction to this compound

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, enabling the efficient and specific conjugation of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The this compound linker incorporates the highly reactive DBCO moiety for this bioorthogonal reaction, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a terminal carboxylic acid for further functionalization. This trifunctional design offers a versatile platform for researchers developing complex bioconjugates. The inclusion of a PEG spacer is known to increase the water solubility of compounds.[1][2]

Solubility Properties

The solubility of this compound is a critical factor for its handling and use in both aqueous and organic media. The presence of the hydrophilic PEG chain significantly improves its solubility in aqueous solutions compared to non-PEGylated DBCO derivatives.[1][2]

Qualitative Solubility

This compound and its derivatives are generally soluble in a range of common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Water / Aqueous Buffers | Soluble |

Table 1: Qualitative solubility of this compound in various solvents.[2]

Quantitative Solubility Estimates

| Compound | Solvent | Solubility (mM) |

| DBCO-PEG4-Maleimide | Aqueous Buffers | up to 6.6 |

| DBCO-PEG4-NHS ester | Aqueous Buffers | up to 5.5 |

Table 2: Quantitative solubility of related short-chain DBCO-PEG compounds.[3] It is important to note that the terminal carboxylic acid of this compound can be deprotonated at neutral or basic pH, which can further increase its solubility in aqueous buffers.[4] For many applications, initial solubilization in a water-miscible organic solvent like DMSO or DMF is recommended before dilution into the final aqueous reaction buffer.[4]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of other reactive species. The primary area of concern for stability is the strained DBCO group.

General Stability and Storage

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2] Stock solutions in anhydrous solvents such as DMSO or DMF can be stored at -20°C for several days to a few months; however, repeated freeze-thaw cycles should be avoided.[5] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[4]

pH Stability

The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9. However, it is sensitive to acidic conditions (pH < 5), which can lead to the degradation of the DBCO ring.[4]

Temperature Stability

This compound is generally stable at room temperature for short periods, making it suitable for typical bioconjugation reactions. For prolonged storage, maintaining a temperature of -20°C is recommended to minimize degradation.[4]

Stability in Biological Media

The stability of the DBCO moiety in a cellular environment has been investigated. One study on immune phagocytes showed moderate stability, with 36% degradation of the DBCO group observed after 24 hours.[4]

Experimental Protocols

Given the variability between specific applications and buffer components, it is crucial for researchers to be able to determine the precise solubility and stability of their particular this compound conjugate. The following are detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Water-miscible organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Shaker/incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of the aqueous buffer (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After incubation, centrifuge the tube to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the filtered supernatant and the standard solutions onto the HPLC system.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

-

Calculation: The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.

Protocol for Assessing Stability using a Stability-Indicating HPLC Method

This protocol describes how to evaluate the stability of this compound under different conditions (e.g., pH, temperature) using an HPLC method that can separate the parent compound from its degradation products.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers of choice at various pH values

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (set to monitor DBCO absorbance at ~309 nm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

-

Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as the baseline measurement.

-

Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature.

-

Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

-

HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

Integrate the area of this peak for each timepoint.

-

Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

-

Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics (e.g., half-life).[4]

-

Visualizing Experimental and Logical Workflows

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound via HPLC.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

References

The Versatility of DBCO-PEG1 Linkers: An In-depth Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linkage of molecules is paramount. Among the chemical tools enabling such precision, Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry. This technical guide delves into the core applications of DBCO-C-PEG1, a heterobifunctional linker that combines the highly reactive DBCO moiety with a flexible polyethylene glycol (PEG) chain, in the realm of bioconjugation. We will explore its mechanism, applications, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

The Chemistry of DBCO-PEG1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

At the heart of DBCO-PEG1's utility is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the covalent ligation of a DBCO-functionalized molecule to an azide-containing counterpart with high efficiency and specificity, without the need for a cytotoxic copper catalyst.[1][2][3] The driving force for this reaction is the significant ring strain of the dibenzocyclooctyne group, which readily reacts with azides to form a stable triazole linkage.[4][5]

The inclusion of a PEG1 linker enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility and stability of the resulting bioconjugate in aqueous environments.[1][3][6][7] This feature is particularly advantageous in biological systems.

Core Applications in Bioconjugation

The unique properties of DBCO-PEG1 have led to its widespread adoption in various bioconjugation applications, including antibody-drug conjugates (ADCs), cell labeling and imaging, and the formation of hydrogels for tissue engineering and drug delivery.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[8] DBCO-PEG1 serves as a critical linker in the construction of ADCs, facilitating the attachment of the drug payload to the antibody.[9] The process typically involves modifying the antibody with an azide group and then reacting it with a DBCO-PEG1-drug conjugate. The PEG linker can enhance the stability and solubility of the final ADC.[7][8]

Quantitative Data for DBCO-based Bioconjugation

| Parameter | Value | Conditions | Reference |

| Molar Excess of DBCO-NHS ester for Antibody Labeling | 10- to 30-fold | Room Temperature, 1-2 hours | [1][10][11][12] |

| Antibody Concentration for Labeling | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | [2][11] |

| Molar Excess of Azide-Molecule for Click Reaction | 2- to 4-fold | Room Temperature (2-4 hours) or 4°C (overnight) | [10][11] |

| Second-order rate constant (k2) for DBCO with azide-peptide | 0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | [13] |

Cell Labeling and In Vivo Imaging

The bioorthogonal nature of the SPAAC reaction makes DBCO-PEG1 an excellent tool for labeling and imaging live cells without disrupting their normal physiological processes.[14][15] Cells can be metabolically engineered to express azide groups on their surface, which can then be specifically targeted with a DBCO-PEG1-fluorophore conjugate for visualization.[16] This technique is invaluable for tracking cell populations and studying cellular dynamics in vivo.[16]

Key Parameters for DBCO-Based Live Cell Imaging

| Parameter | Typical Value/Range | Purpose | Reference |

| DBCO-fluorophore conjugate concentration | 1-10 µg/mL | For labeling azide-modified cells | [12] |

| Incubation Time for Labeling | 1-2 hours | At 37°C | [12] |

| Cell Incorporation Efficiency of DBCO-lipid anchor | 78-81% | For cell surface engineering | [17] |

Hydrogel Formation

DBCO-PEG1 can be used to form biocompatible hydrogels through crosslinking with azide-functionalized polymers.[18][19] These hydrogels have tunable mechanical properties and can encapsulate cells or therapeutic molecules, making them suitable for applications in tissue engineering, regenerative medicine, and controlled drug release.[18][20] The rapid gelation kinetics of some DBCO-azide systems allow for in-situ hydrogel formation.[18]

Hydrogel Formation and Properties

| Parameter | Value | System | Reference |

| Gelation Time | < 90 seconds | PEG-N3 and PEG-DBCO | [18] |

| Gelation Point Reached | < 25 seconds | PEG-N3 and PEG-DBCO | [18] |

| Elastic Modulus (G') | Increases with cross-linker concentration | DBCO-HA and 4-arm PEG azide | [20] |

Detailed Experimental Protocols

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol outlines the steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2]

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[2]

-

Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[10]

-

Reaction: Add the freshly prepared DBCO-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[12]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[12]

-

Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[2]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[12]

Protocol for Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

DBCO-activated antibody

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide-functionalized molecule is typically used.[10][11]

-

Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C.[2][11]

-

Purification: Purify the conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography or dialysis.

-

Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody.[1][10][11]

Protocol for Metabolic Cell Labeling and Imaging

This protocol describes the incorporation of azide groups onto the cell surface through metabolic labeling, followed by imaging with a DBCO-functionalized fluorophore.

Materials:

-

Live cells

-

Azide-modified sugar (e.g., Ac4ManNAz)

-

Cell culture medium

-

DBCO-functionalized fluorophore

-

Live cell imaging buffer

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Seed cells in a suitable culture vessel and allow them to adhere.

-

Add the azide-modified sugar to the cell culture medium.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[12]

-

-

Cell Preparation for Imaging:

-

Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[12]

-

-

Labeling:

-

Washing:

-

Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound fluorophore.[12]

-

-

Imaging:

-

Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope.[12]

-

Conclusion

DBCO-PEG1 has proven to be a robust and versatile tool in the field of bioconjugation. Its participation in the bioorthogonal SPAAC reaction enables the efficient and specific conjugation of a wide range of biomolecules under mild, biocompatible conditions. From the development of targeted cancer therapies to the intricate labeling of live cells and the fabrication of advanced biomaterials, the applications of DBCO-PEG1 are extensive and continue to expand. The protocols and data presented in this guide provide a solid foundation for researchers to harness the power of this remarkable linker in their own investigations, driving forward innovation in life sciences and medicine.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 6. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]

- 7. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 16. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of Biocompatible HA Hydrogels Embedded with a New Synthetic Peptide Promoting Cellular Migration for Advanced Wound Care Management - PMC [pmc.ncbi.nlm.nih.gov]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly become an indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This technical guide provides an in-depth overview of the core principles of SPAAC, quantitative kinetic data for common reagents, detailed experimental protocols for key applications, and visual representations of its mechanism and workflows to empower researchers in leveraging this powerful technology.

At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne and an azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH. This catalyst-free nature is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications involving living cells and whole organisms. The reaction results in the formation of a stable triazole linkage, providing a robust connection between the two molecular partners.[]

Core Principles and Mechanism

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne, which can be in excess of 18 kcal/mol.[2] This strain is released upon the [3+2] cycloaddition with an azide, leading to a thermodynamically favorable reaction. The mechanism is a concerted, pericyclic reaction where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile.[3] This process forms a stable triazole product. The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native functional groups found in biological systems.

Several factors influence the kinetics of the SPAAC reaction. The structure of the cyclooctyne is paramount; increased ring strain and the presence of electron-withdrawing groups can significantly accelerate the reaction rate.[4] The electronic properties of the azide also play a role, with electron-rich azides generally reacting faster.[5] Furthermore, the reaction solvent can impact the kinetics, with aqueous solutions often providing faster rates than organic solvents, which is advantageous for biological applications.[3]

Below is a diagram illustrating the general mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Data Presentation: Quantitative Comparison of Reaction Rates

The choice of cyclooctyne is a critical consideration in designing a SPAAC experiment, as it directly influences the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard model azide. This data provides a basis for selecting the most appropriate reagent for a given application, where factors such as reaction speed, stability, and steric bulk must be considered.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 2.0 | [6][7][8] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.012 - 0.024 | [9] |

| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | [6] |

| Biarylazacyclooctynone | BARAC | ~0.2 - 0.5 | [8][10] |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | [4] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structure of the azide reactant.[5]

Experimental Protocols

This section provides detailed methodologies for key applications of SPAAC.

Protocol 1: General Procedure for Protein Labeling

This protocol outlines the steps for labeling a protein containing an azide group with a cyclooctyne-functionalized probe (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-dye) dissolved in a compatible solvent (e.g., DMSO)

-

Desalting column for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the cyclooctyne-probe in DMSO at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the cyclooctyne-probe stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe relative to the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal reaction time should be determined empirically.

-

-

Purification:

-

Remove the excess, unreacted cyclooctyne-probe by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Analyze the labeled protein using SDS-PAGE to confirm conjugation. The labeled protein should exhibit a higher molecular weight and/or fluorescence if a fluorescent dye was used.

-

Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.

-

Protocol 2: Antibody-Drug Conjugation (ADC) via SPAAC

This protocol describes the conjugation of a drug molecule functionalized with a cyclooctyne to an antibody containing an azide group.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized drug (e.g., DBCO-drug) dissolved in DMSO

-

PD-10 desalting column for purification

Procedure:

-

Antibody Preparation:

-

Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the DBCO-drug solution to the antibody solution to achieve a 5- to 10-fold molar excess of the drug.

-

Incubate the reaction at room temperature overnight with gentle agitation.[11]

-

-

Purification:

-

Purify the resulting ADC using a PD-10 desalting column to remove unreacted drug.

-

-

Characterization:

-

Characterize the ADC by ESI-MS to determine the drug-to-antibody ratio (DAR).[11]

-

Analyze the purity and integrity of the ADC using SDS-PAGE.

-

Protocol 3: Functionalization of Nanoparticles

This protocol details the surface modification of azide-functionalized nanoparticles with a cyclooctyne-containing molecule.

Materials:

-

Azide-modified nanoparticles suspended in a suitable buffer

-

Cyclooctyne-functionalized molecule (e.g., DBCO-amine)

-

Centrifugation equipment for purification

Procedure:

-

Nanoparticle Suspension:

-

Disperse the azide-modified nanoparticles in the desired reaction buffer (e.g., PBS).

-

-

Conjugation Reaction:

-

Add the DBCO-functionalized molecule to the nanoparticle suspension. A molar excess of the DBCO-molecule is typically used.

-

Incubate the mixture for 1-4 hours at room temperature with continuous mixing.[12]

-

-

Purification:

-

Separate the functionalized nanoparticles from unreacted reagents by repeated centrifugation and resuspension in fresh buffer.

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as FTIR, XPS, or by quantifying a reporter group on the attached molecule (e.g., fluorescence).

-

Protocol 4: Hydrogel Formation

This protocol describes the formation of a hydrogel by crosslinking azide- and cyclooctyne-functionalized polymers.

Materials:

-

Azide-functionalized polymer (e.g., azide-PEG)

-

Cyclooctyne-functionalized polymer (e.g., DBCO-HA)

-

Physiological buffer (e.g., PBS, pH 7.4)

Procedure:

-

Precursor Solutions:

-

Prepare separate solutions of the azide- and cyclooctyne-functionalized polymers in the physiological buffer at the desired concentrations.

-

-

Hydrogel Formation:

-

Characterization:

-

Monitor the gelation process by visual inspection or rheometry.

-

Assess the properties of the formed hydrogel, such as swelling ratio and mechanical strength.

-

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for cell surface labeling using SPAAC and the logical relationship between cyclooctyne structure and reactivity.

References

- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: DBCO-C-PEG1 for Surface Modification of Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility of medical devices, drug delivery systems, and tissue engineering scaffolds. Surface modification is a key strategy to tailor these properties, and "click chemistry" has emerged as a powerful tool for this purpose. Specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, offers a highly efficient and bioorthogonal method for conjugating molecules to biomaterial surfaces under mild, aqueous conditions.

This document provides detailed application notes and protocols for the use of DBCO-C-PEG1, a short-chain dibenzocyclooctyne-polyethylene glycol linker, for the surface modification of various biomaterials. This compound contains a reactive DBCO group that readily undergoes SPAAC with azide-functionalized surfaces, and a hydrophilic PEG1 spacer that enhances water solubility and can reduce non-specific protein adsorption.[1][2] The applications of this technology are vast, ranging from the development of targeted drug delivery systems to the creation of advanced tissue engineering scaffolds.[3][4][5]

Principle of DBCO-Mediated Surface Modification

The core of the technology lies in the highly efficient and specific reaction between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group. This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), proceeds rapidly at room temperature without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules and for in vivo applications.[1][6] The hydrophilic single ethylene glycol (PEG1) unit in this compound improves its solubility in aqueous buffers commonly used in biological experiments.

The general workflow for surface modification involves two main steps:

-

Introduction of Azide Groups onto the Biomaterial Surface: The biomaterial of interest is first functionalized with azide groups. This can be achieved through various chemical strategies depending on the nature of the biomaterial.

-

"Click" Reaction with this compound: The azide-modified biomaterial is then reacted with this compound, leading to the formation of a stable triazole linkage and the covalent attachment of the this compound molecule to the surface.

This modular approach allows for the subsequent conjugation of a wide array of molecules to the DBCO moiety, or the this compound itself can be used to alter the surface properties of the biomaterial.

Data Presentation: Quantitative Analysis of Surface Modification

The success of surface modification can be quantified using various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of DBCO-PEG modified biomaterial surfaces.

| Parameter | Method | Typical Value/Range | Reference |

| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Increased N 1s signal after modification | [7] |

| Surface Roughness (Ra) | Atomic Force Microscopy (AFM) | 2-5 nm | [7] |

| Water Contact Angle | Goniometry | 30-50° (indicating increased hydrophilicity) | [7] |

| PEG Surface Density | 1H NMR | Varies with initial concentration (e.g., 0.1-1 PEG/nm²) | [8] |

| Reaction Efficiency | Flow Cytometry (for cells) | 78-81% of cells labeled | [8] |

| Biomarker | Method | Result | Reference |

| Protein Adsorption (Fibrinogen) | X-ray Photoelectron Spectroscopy (XPS) | Reduced nitrogen signal compared to unmodified surface | [9] |

| Protein Adsorption (Albumin) | X-ray Photoelectron Spectroscopy (XPS) | Reduced nitrogen signal compared to unmodified surface | [9] |

| Protein Adsorption (Myoglobin) | X-ray Photoelectron Spectroscopy (XPS) | Reduced nitrogen signal compared to unmodified surface | [9] |

| Cell Viability | MTT Assay | >95% viability after modification | [10] |

Experimental Protocols

Protocol 1: Surface Modification of a PLGA Scaffold for Tissue Engineering

This protocol describes the process of modifying a poly(lactic-co-glycolic acid) (PLGA) scaffold to enhance its biocompatibility.

Materials:

-

Porous PLGA scaffold

-

1,6-Hexanediamine

-

Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Characterization equipment: XPS, AFM, contact angle goniometer

Procedure:

-

Amination of PLGA Scaffold: a. Immerse the PLGA scaffold in a 10% (w/v) solution of 1,6-hexanediamine in isopropanol. b. Incubate for 2 hours at room temperature with gentle agitation. c. Wash the scaffold thoroughly with deionized water and dry under vacuum.

-

Azidation of Aminated Scaffold: a. Dissolve NHS-Azide in anhydrous DMSO to a concentration of 10 mg/mL. b. Immerse the aminated PLGA scaffold in the NHS-Azide solution. c. React for 4 hours at room temperature. d. Wash the scaffold extensively with DMSO and then PBS to remove unreacted reagents.

-

This compound Conjugation: a. Dissolve this compound in PBS to a concentration of 1 mg/mL. b. Immerse the azide-functionalized PLGA scaffold in the this compound solution. c. Incubate overnight at room temperature with gentle shaking. d. Wash the scaffold thoroughly with PBS to remove excess this compound. e. Dry the modified scaffold under vacuum.

-

Characterization: a. Analyze the surface elemental composition using XPS to confirm the presence of nitrogen from the triazole ring. b. Measure the water contact angle to assess the change in surface hydrophilicity. c. Image the surface topography and roughness using AFM.

Protocol 2: Functionalization of Gold Nanoparticles for Targeted Drug Delivery

This protocol details the surface modification of gold nanoparticles (AuNPs) for subsequent conjugation of targeting ligands.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

Azido-PEG-Thiol

-

This compound-NHS ester

-

Amine-containing targeting ligand (e.g., antibody, peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Centrifugation and UV-Vis spectroscopy equipment

Procedure:

-

Azide Functionalization of AuNPs: a. To a solution of AuNPs in water, add a solution of Azido-PEG-Thiol in water (molar ratio of Azido-PEG-Thiol to AuNPs typically 1000:1). b. Stir the mixture for 24 hours at room temperature. c. Purify the azide-functionalized AuNPs by centrifugation and resuspension in PBS. Repeat this washing step three times.

-

Preparation of DBCO-Functionalized Targeting Ligand: a. Dissolve the amine-containing targeting ligand in PBS. b. Dissolve this compound-NHS ester in DMSO. c. Add the this compound-NHS ester solution to the ligand solution at a 10-fold molar excess. d. React for 2 hours at room temperature. e. Purify the DBCO-functionalized ligand using a desalting column.

-

Click Reaction on AuNP Surface: a. Add the purified DBCO-functionalized targeting ligand to the azide-functionalized AuNPs. b. Incubate for 4-12 hours at room temperature with gentle mixing. c. Purify the final conjugated AuNPs by centrifugation to remove unreacted ligand. d. Resuspend the functionalized AuNPs in PBS.

-

Characterization: a. Monitor the surface plasmon resonance peak of the AuNPs using UV-Vis spectroscopy to confirm conjugation. b. Characterize the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

Mandatory Visualizations

References

- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 3. Surface Modification Progress for PLGA-Based Cell Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning the biomimetic behavior of scaffolds for regenerative medicine through surface modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Revolutionizing Antibody-Drug Conjugates: The Role of DBCO-C-PEG1 in Precision Bioconjugation

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker technology connecting these two components is critical to the safety and efficacy of the ADC. This application note details the use of DBCO-C-PEG1, a short, hydrophilic linker, in the synthesis of ADCs. This compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," for bioorthogonal conjugation. This technology offers a robust and efficient method for developing next-generation ADCs with improved therapeutic windows. This document provides detailed protocols for antibody modification, payload conjugation, and ADC characterization, along with quantitative data and visualizations to guide researchers in the field.

Introduction

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the properties of the linker used to attach the cytotoxic payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cancer cell. The this compound linker is a heterobifunctional molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a single polyethylene glycol (PEG) unit to enhance hydrophilicity.

The DBCO group participates in a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule.[1] This "click chemistry" approach avoids the need for a cytotoxic copper catalyst, which can damage the antibody.[] The short PEG1 spacer offers several advantages, including improved solubility of hydrophobic payloads, reduced aggregation, and potentially enhanced stability of the final ADC construct.[3] Studies have suggested that shorter PEG linkers can sometimes lead to improved conjugate stability and reduced premature payload release compared to longer PEG chains.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of ADCs. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to facilitate the successful design and construction of novel ADCs.

Data Presentation

The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs using a this compound linker. The data is compiled from various studies and represents typical values for ADCs constructed with short-chain PEG linkers.

Table 1: Antibody Modification with this compound-NHS Ester

| Parameter | Recommended Range | Typical Result | Analytical Method |

| Molar Excess of this compound-NHS Ester | 5 - 20 fold | 10-fold | UV-Vis Spectroscopy |

| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | 2 hours (Room Temp) | UV-Vis Spectroscopy |

| Degree of Labeling (DOL) | 2 - 4 | ~3.5 | UV-Vis Spectroscopy |

| Antibody Recovery | > 90% | > 95% | BCA Assay |

Table 2: Payload Conjugation via SPAAC

| Parameter | Recommended Range | Typical Result | Analytical Method |

| Molar Excess of Azide-Payload | 1.5 - 5 fold | 3-fold | HIC-HPLC, RP-HPLC |

| Reaction Time | 4 - 12 hours (Room Temp) or Overnight (4°C) | Overnight (4°C) | HIC-HPLC, RP-HPLC |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | ~3.8 | HIC-HPLC, LC-MS |

| Conjugation Efficiency | > 90% | > 95% | HIC-HPLC |

| Monomer Purity | > 95% | > 98% | Size-Exclusion Chromatography (SEC) |

Table 3: In Vitro Cytotoxicity of a Representative ADC (Trastuzumab-DBCO-C-PEG1-MMAE)

| Cell Line | Target Antigen | IC50 (ng/mL) |

| SK-BR-3 | HER2-positive | 15 - 50 |

| NCI-N87 | HER2-positive | 13 - 43 |

| MDA-MB-468 | HER2-negative | > 10,000 |

| MCF7 | HER2-low | > 10,000 |

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here are representative values for an ADC targeting HER2 with an MMAE payload.[4][5]

Experimental Protocols

Protocol 1: Antibody Modification with this compound-NHS Ester

This protocol describes the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

-

This compound-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

-

Characterization: Determine the concentration of the DBCO-modified antibody using a BCA protein assay. Calculate the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified cytotoxic payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-modified Antibody (from Protocol 1)

-

Azide-modified Payload (e.g., Azide-PEG-MMAE)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution in PBS, pH 7.4.

-

Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. The reaction can also be performed for 4-12 hours at room temperature.

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include HIC-HPLC, RP-HPLC, and SEC.

Protocol 3: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 25% (v/v) Isopropanol

Procedure:

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

-

Chromatographic Separation:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

-

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis using a this compound linker.

General Mechanism of Action for an MMAE-based ADC

Caption: General mechanism of action of an MMAE-based ADC.[6][]

Signaling Pathway for Maytansinoid (DM1)-based ADCs

Caption: Mechanism of action for maytansinoid (DM1)-based ADCs.[8][9][][11]

Conclusion